1-phospho-alpha-D-glucuronic acid

Enzymology Nucleotide Sugar Metabolism Kinetics

Researchers studying phase II detoxification or glycosaminoglycan biosynthesis need a reliable, high-purity substrate for UDP-glucuronic acid-dependent assays. Generic sugar-1-phosphates fail because of strict enzyme recognition of the C6 carboxyl group. α-D-Glucuronic acid-1-phosphate is the only substrate for glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44, Km 0.33 mM). • ≥95% HPLC purity ensures linear kinetics and low background in phosphatase and coupled enzyme assays. • Identity confirmed by MS and ¹H-NMR; batch-specific CoA available. • Bulk quantities (mg to g) can be supplied for pathway reconstitution and inhibitor screening.

Molecular Formula C6H11O10P
Molecular Weight 274.12 g/mol
CAS No. 13168-11-1
Cat. No. B080565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phospho-alpha-D-glucuronic acid
CAS13168-11-1
Synonymsα-D-Glucuronic acid-1-phosphate
Molecular FormulaC6H11O10P
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O
InChIInChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1
InChIKeyAIQDYKMWENWVQJ-QIUUJYRFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Phospho-alpha-D-glucuronic Acid


1-Phospho-alpha-D-glucuronic acid (CAS 13168-11-1), also known as α-D-glucuronic acid-1-phosphate, is a phosphorylated sugar derivative with the molecular formula C₆H₁₁O₁₀P and a molecular weight of 274.12 g/mol [1]. It is a key metabolic intermediate in the uronic acid pathway, specifically serving as the direct precursor for the biosynthesis of UDP-glucuronic acid, a critical cofactor for phase II detoxification and glycosaminoglycan production [2]. Commercially, it is available as a solid powder with a typical purity of ≥95% as determined by HPLC, and its identity is commonly confirmed by MS and ¹H-NMR [3]. Its primary scientific utility lies in its role as a substrate for specific enzymes like glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44) and alkaline phosphatase, making it an essential tool for in vitro pathway reconstitution and enzyme characterization [4].

Why 1-Phospho-alpha-D-glucuronic Acid Cannot Be Substituted


Generic substitution of 1-phospho-alpha-D-glucuronic acid with other common sugar-1-phosphates (e.g., α-D-glucose-1-phosphate) is not scientifically valid due to strict enzyme specificity. The carboxyl group at the C6 position is the critical structural determinant that distinguishes it from hexose-1-phosphates [1]. This moiety is essential for recognition by key biosynthetic enzymes, most notably UDP-glucuronic acid pyrophosphorylase (EC 2.7.7.44), which catalyzes the formation of UDP-glucuronic acid, a nucleotide sugar with distinct biological functions from UDP-glucose [2]. Using an incorrect sugar-1-phosphate would lead to the production of a different nucleotide sugar, fundamentally altering the downstream experimental or synthetic pathway. Furthermore, analytical detection methods, such as those used in phosphatase assays, rely on the specific chemical properties of the glucuronic acid moiety .

Selection Criteria for 1-Phospho-alpha-D-glucuronic Acid


UDP-Glucuronic Acid Pyrophosphorylase Substrate Kinetics

1-Phospho-alpha-D-glucuronic acid is the specific substrate for the enzyme glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44), a key enzyme in UDP-glucuronic acid biosynthesis. The Michaelis-Menten constant (Km) for this compound with the enzyme from a specific source has been reported as 0.33 mM [1].

Enzymology Nucleotide Sugar Metabolism Kinetics

Water Solubility as a Differentiator

The presence of both a phosphate group and a carboxylic acid moiety confers distinct aqueous solubility to 1-phospho-alpha-D-glucuronic acid compared to non-phosphorylated glucuronic acid. The predicted water solubility is approximately 33.8 g/L [1].

Pre-formulation Solubility Physicochemical Properties

Purity and Analytical Validation

Commercial sources supply 1-phospho-alpha-D-glucuronic acid with a guaranteed minimum purity of ≥95%, typically determined by HPLC [1]. Analytical validation of identity is commonly performed using ¹H-NMR and mass spectrometry (MS) .

Quality Control Procurement Reproducibility

Applications of 1-Phospho-alpha-D-glucuronic Acid


In Vitro Reconstitution of UDP-Glucuronic Acid Biosynthesis

1-Phospho-alpha-D-glucuronic acid is the sole substrate for the enzyme glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44), which catalyzes the formation of UDP-glucuronic acid [1]. This application is critical for researchers studying phase II detoxification pathways, glycosaminoglycan biosynthesis, or for producing UDP-glucuronic acid in situ for coupled enzyme assays. The availability of kinetic data, such as the reported Km of 0.33 mM, allows for precise experimental design and calculation of required substrate concentrations [1].

Characterization of Sugar-1-Phosphate Enzymes

Due to its unique C6 carboxyl group, 1-phospho-alpha-D-glucuronic acid serves as a discriminating substrate to probe the active site specificity of enzymes that act on sugar-1-phosphates, such as UDP-sugar pyrophosphorylases and various phosphatases . The comparison of its kinetic parameters (e.g., Km) with those of other substrates like α-D-glucose-1-phosphate (Km 0.23 mM) provides insights into enzyme structure-function relationships and substrate recognition mechanisms [1].

Substrate for Alkaline Phosphatase Assays

This compound is a well-established substrate for alkaline phosphatase . Its hydrolysis yields α-D-glucuronic acid and inorganic phosphate, which can be quantified using standard colorimetric phosphate detection kits. The use of a defined, high-purity substrate (≥95%) ensures assay linearity and reduces background noise compared to impure preparations, making it suitable for inhibitor screening and enzyme kinetic studies [2].

Synthesis of Anionic Oligosaccharides

1-Phospho-alpha-D-glucuronic acid can function as a glycosyl donor in reactions catalyzed by thermostable phosphorylases for the enzymatic synthesis of anionic oligosaccharides containing a glucuronic acid residue [3]. This application is of particular interest in glycobiology research for creating defined carbohydrate structures to study biological recognition or to develop novel biomaterials.

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